molecular formula C9H7N5 B3104586 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile CAS No. 148869-66-3

4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile

Cat. No.: B3104586
CAS No.: 148869-66-3
M. Wt: 185.19 g/mol
InChI Key: NIUQWMRVGIXTKZ-UHFFFAOYSA-N
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Description

4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This chemical features a benzonitrile moiety linked to a 1,2,4-triazole ring via an amino bridge, a structural motif prevalent in the design of biologically active molecules. Its primary research value lies in its role as a critical synthetic intermediate and potential pharmacophore in the development of novel therapeutic agents. Structurally related compounds based on the 4-(4-cyanophenyl)-4H-1,2,4-triazole scaffold have been extensively investigated as first-generation dual aromatase-steroid sulfatase inhibitors (DASIs) for the treatment of hormone-dependent breast cancer . In these applications, the compound's framework serves as a core template, where strategic modifications explore structure-activity relationships to optimize potent inhibitory effects against key enzymatic targets involved in estrogen biosynthesis . The presence of both the triazole and benzonitrile functional groups is often associated with strong binding affinity to enzyme active sites, such as carbonic anhydrase, as demonstrated by related molecular structures . Researchers utilize this compound for synthesizing more complex derivatives, including sulfamate prodrugs, and for exploring new chemical spaces in drug discovery. Its applications extend to the synthesis of other triazole-containing compounds for various pharmacological evaluations. This product is provided for research purposes within laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

4-(1,2,4-triazol-4-ylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-5-8-1-3-9(4-2-8)13-14-6-11-12-7-14/h1-4,6-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUQWMRVGIXTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 4H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The table below summarizes critical derivatives of 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile, highlighting substituents, synthesis, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Synthesis Conditions Key Applications/Notes References
This compound Parent compound (amino linkage) C₉H₆N₅ 184.18* Not explicitly stated; analogous to [1,6] SAR studies, enzyme inhibition
4-[(4H-1,2,4-Triazol-4-ylimino)methyl]benzonitrile Imino group (C=N) instead of amino C₁₀H₇N₅ 197.20 Ethanol, HCl, reflux (4 hours) Enhanced stability due to imine formation
4-[Hydroxy(4H-1,2,4-triazol-4-ylamino)methyl]benzonitrile Hydroxymethylamino group C₁₀H₈N₅O 214.21 Acetonitrile, RT (2 hours) Stable hemiaminal structure
[11C]Cetrozole Radiolabeled methyl group C₁₀H₁₀N₅¹¹C 195.21 (unlabeled) Automated synthesis with Pd catalysts PET imaging of brain aromatase
4-[(2-Chloro-4-hydroxybenzyl)amino]benzonitrile 2-Chloro-4-hydroxybenzyl substitution C₁₅H₁₁ClN₅O 328.73 SOCl₂, DMF, K₂CO₃ (72 hours) Dual aromatase-sulfatase inhibition
4-((4-(Benzyloxy)benzyl)amino)-2-bromo-benzonitrile Benzyloxy and bromo groups C₂₃H₁₈BrN₅O 460.33 Multi-step alkylation Enhanced lipophilicity for CNS targeting

*Calculated based on molecular formula.

Structure-Activity Relationship (SAR) Insights

  • Amino vs.
  • Halogen Effects : Fluorine and chlorine atoms enhance bioavailability and enzyme affinity by modulating electronic properties and lipophilicity .
  • Bulkier Substituents : Benzyloxy or bromo groups (e.g., in 15) improve blood-brain barrier penetration, critical for CNS-targeted therapies .

Biological Activity

4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile is a heterocyclic compound notable for its dual inhibitory effects on aromatase and sulfatase enzymes. This compound, also known as a dual aromatase and sulfatase inhibitor (DASI), has garnered attention for its potential applications in cancer therapy, particularly in estrogen-dependent cancers.

Chemical Structure and Properties

The molecular formula of this compound is C9H7N5C_9H_7N_5, with a molecular weight of approximately 185.19 g/mol. The compound features a triazole ring and a nitrile group, contributing to its unique chemical reactivity and biological activity.

PropertyValue
Molecular Weight185.19 g/mol
Density1.19 g/cm³
Boiling Point412.1 °C
Melting PointNot Available
LogP1.19808

The primary mechanism of action for this compound involves the inhibition of aromatase (CYP19) and sulfatase enzymes:

  • Aromatase Inhibition : Aromatase converts androgens to estrogens, playing a critical role in estrogen biosynthesis. Inhibition leads to decreased estrogen levels, which is beneficial in treating estrogen-dependent cancers.
  • Sulfatase Inhibition : Sulfatase converts estrone sulfate to estrone. By inhibiting this enzyme, the compound further reduces estrogen availability.

The inhibition of these pathways results in the suppression of the proliferation of estrogen-dependent cancer cells, making it a potential candidate for anticancer therapies.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent activity in inhibiting cell growth.
  • Mechanistic Studies : Further investigations have revealed that the compound induces apoptosis in cancer cells through caspase activation pathways and modulation of cell cycle regulators.

Case Studies

  • Breast Cancer Models : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a marked decrease in cell viability compared to control groups. The study highlighted the compound's ability to significantly lower estrogen receptor activity.
  • Animal Models : Animal studies have shown that administration of the compound leads to reduced tumor growth in xenograft models of breast cancer. The results indicated not only reduced tumor size but also alterations in serum estrogen levels.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.32 ppm for -NH₂) and carbonyl carbons (δ 173.8–174.9 ppm) to confirm substitution patterns .
  • HRMS : Validate molecular formulas (e.g., C₂₃H₁₈F₂N₅O with m/z 418.1474 [M+H]⁺) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in triazole-phenyl linkages (e.g., dihedral angles < 10°) .

How can researchers address discrepancies in biological activity data across different assay systems?

Advanced Research Question
Discrepancies often arise from assay conditions (e.g., cell line variability, enzyme isoform specificity).

  • Orthogonal Assays : Validate antiproliferative activity using both HCT116 (IC₅₀ = 4.53 μM) and MCF-7 cell lines .
  • Enzyme-Specific Profiling : Compare sulfatase inhibition in placental microsomes vs. recombinant enzymes to isolate isoform effects .
  • Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of inconsistent IC₅₀ values .

What computational approaches are recommended for predicting binding modes to steroid sulfatase?

Advanced Research Question

  • Docking Simulations : Use GOLD or AutoDock Vina with flexible ligand sampling and partial protein flexibility. Validate predictions with mutagenesis (e.g., His230Ala reduces binding affinity by 70%) .
  • MD Simulations : Run 100-ns trajectories to assess triazole-phenyl interactions with hydrophobic pockets (e.g., Phe548) .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies contributions of key residues (ΔG < −8 kcal/mol indicates strong binding) .

How can researchers optimize reaction conditions to minimize byproducts during triazole coupling?

Basic Research Question

  • Catalyst Screening : CDI (1,1'-carbonyldiimidazole) in acetonitrile reduces side reactions (e.g., hydrolysis) compared to DCC .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance triazole nucleophilicity, improving coupling yields from 58% to 74% .
  • Temperature Control : Reflux (80°C) minimizes dimerization; higher temperatures (>100°C) promote degradation .

What strategies mitigate off-target effects in HDAC inhibition studies?

Advanced Research Question

  • Selectivity Profiling : Screen against HDAC isoforms (e.g., HDAC6 vs. HDAC1) using fluorogenic substrates .
  • Prodrug Design : Mask the hydroxamate group (e.g., esterification) to reduce pan-HDAC activity .
  • Co-crystallization : Resolve HDAC-ligand structures (PDB ID: 4LXZ) to identify selectivity-determining residues .

How do substituents on the benzonitrile ring influence pharmacokinetic properties?

Advanced Research Question

  • LogP Optimization : Adding -OCH₃ increases hydrophilicity (LogP from 3.2 to 2.5), improving aqueous solubility .
  • Metabolic Stability : Fluorination at the para position reduces CYP3A4-mediated oxidation (t₁/₂ increase from 2.1 to 5.8 hours) .
  • Plasma Protein Binding : Methyl groups lower albumin affinity (PPB from 92% to 78%), enhancing free drug concentration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile
Reactant of Route 2
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4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile

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